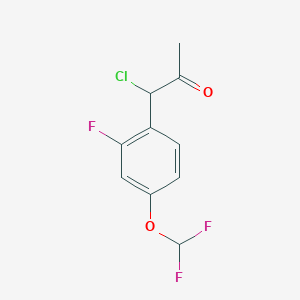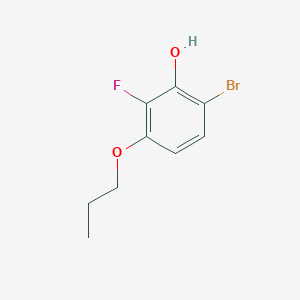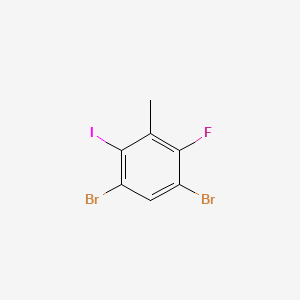
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene: is an aromatic compound with the molecular formula C7H4Br2FI . This compound is characterized by the presence of bromine, fluorine, iodine, and methyl substituents on a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the benzene ring undergoes successive halogenation and methylation reactions. The general steps include:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the benzene ring using halogenating agents such as bromine (Br2), iodine (I2), and fluorine (F2) under controlled conditions.
Methylation: Introduction of a methyl group using reagents like methyl iodide (CH3I) in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, I, F) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different halogenated derivatives, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene involves its interaction with molecular targets through its halogen and methyl substituents. These interactions can affect various pathways, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in substitution reactions, forming intermediates that influence the overall reaction pathway.
Halogen Bonding: The halogen atoms can form halogen bonds with other molecules, affecting their reactivity and stability.
Comparison with Similar Compounds
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene can be compared with other similar compounds, such as:
- 1,3-Dibromo-5-fluoro-2-iodo-4-methylbenzene
- 1,5-Dibromo-3-fluoro-2-iodo-4-methylbenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene
These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical properties and reactivity.
Properties
Molecular Formula |
C7H4Br2FI |
|---|---|
Molecular Weight |
393.82 g/mol |
IUPAC Name |
1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H4Br2FI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
InChI Key |
JQNUBELTCYJOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1I)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


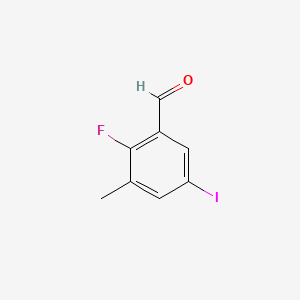
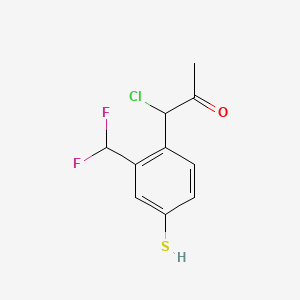

![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)

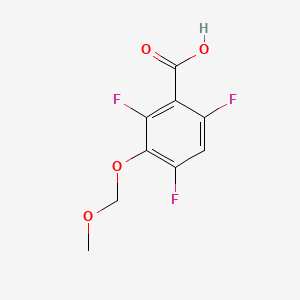


![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
![6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14039000.png)
![(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
